molecular formula C28H27ClFN3O5 B2801521 4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide CAS No. 1184998-55-7

4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

Cat. No. B2801521
CAS RN: 1184998-55-7
M. Wt: 539.99
InChI Key: LGQMNEFTBQBPLO-UHFFFAOYSA-N
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Description

The compound is a quinazolinone derivative, which is a class of compounds that have been studied for their potential biological activities . The presence of the 2-chloro-6-fluorobenzyl group and the N-isopropylbenzamide group suggest that this compound could have unique properties compared to other quinazolinones.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a quinazolinone core with a 2-chloro-6-fluorobenzyl group and a N-isopropylbenzamide group attached. The exact 3D structure and conformation would depend on the specific stereochemistry of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the chloro, fluoro, and amide groups .

Scientific Research Applications

Metabolic Pathways and Transporter-Mediated Excretion

Research on similar compounds, such as YM758, has explored their metabolic pathways and the role of transporter-mediated renal and hepatic excretion. Studies identified major metabolites in human urine and plasma, investigating the interaction of these metabolites with transporters like human organic cation transporter (OCT) and organic anion transporter (OAT), highlighting the importance of understanding the pharmacokinetic profiles of such compounds (Umehara et al., 2009).

Imaging of Solid Tumors

Fluorine-18 labeled benzamide analogues, structurally related to the compound , have been synthesized and evaluated for their potential in imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This research demonstrates the applicability of such compounds in diagnostic imaging and tumor detection, providing a foundation for further exploration into similar compounds' diagnostic utility (Tu et al., 2007).

Synthetic Methodologies

Development of practical and scalable synthetic routes for compounds like YM758 monophosphate highlights the continuous effort to improve the synthesis efficiency of complex molecules. Such studies are crucial for the production of pharmaceuticals and research chemicals, ensuring accessibility for further biological evaluation and application (Yoshida et al., 2014).

Molecular Interactions with Proteins

Investigations into the interactions between similar fluorodihydroquinazolin derivatives and human serum albumin (HSA) using fluorescence spectroscopy shed light on the binding mechanisms and the influence of such compounds on protein structure and function. Understanding these interactions is vital for predicting the bioavailability and therapeutic potential of these compounds (Wang et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Quinazolinones have been studied for their potential use in a variety of biological applications, including as anticancer, antimicrobial, and anti-inflammatory agents .

Future Directions

The study of quinazolinones and their derivatives is a active area of research due to their potential biological activities. Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-chloro-6-fluorobenzaldehyde with 6,7-dimethoxy-3,4-dihydroquinazolin-4-one to form the intermediate, which is then reacted with N-isopropylbenzamide to yield the final product.", "Starting Materials": [ "2-chloro-6-fluorobenzaldehyde", "6,7-dimethoxy-3,4-dihydroquinazolin-4-one", "N-isopropylbenzamide", "Sodium hydride", "Dimethylformamide", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-6-fluorobenzaldehyde (1.0 equiv) and 6,7-dimethoxy-3,4-dihydroquinazolin-4-one (1.2 equiv) in dry dimethylformamide (DMF) under nitrogen atmosphere.", "Step 2: Add sodium hydride (1.5 equiv) to the reaction mixture and stir for 1 hour at room temperature.", "Step 3: Add N-isopropylbenzamide (1.2 equiv) to the reaction mixture and stir for 12 hours at room temperature.", "Step 4: Quench the reaction by adding methanol (10 mL) and acetic acid (1 mL) to the reaction mixture.", "Step 5: Filter the precipitated solid and wash with water.", "Step 6: Dissolve the crude product in hydrochloric acid (1 M) and stir for 1 hour at room temperature.", "Step 7: Basify the reaction mixture with sodium hydroxide (1 M) and extract with ethyl acetate (3 x 50 mL).", "Step 8: Combine the organic layers, dry over sodium sulfate, and evaporate the solvent under reduced pressure.", "Step 9: Purify the crude product by column chromatography using ethyl acetate/hexanes as the eluent to yield the final product." ] }

CAS RN

1184998-55-7

Molecular Formula

C28H27ClFN3O5

Molecular Weight

539.99

IUPAC Name

4-[[1-[(2-chloro-6-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C28H27ClFN3O5/c1-16(2)31-26(34)18-10-8-17(9-11-18)14-33-27(35)19-12-24(37-3)25(38-4)13-23(19)32(28(33)36)15-20-21(29)6-5-7-22(20)30/h5-13,16H,14-15H2,1-4H3,(H,31,34)

InChI Key

LGQMNEFTBQBPLO-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=C(C=CC=C4Cl)F)OC)OC

solubility

not available

Origin of Product

United States

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